molecular formula C10H20N6O4 B11932426 H-Asn-Arg-OH CAS No. 2478-01-5

H-Asn-Arg-OH

Cat. No.: B11932426
CAS No.: 2478-01-5
M. Wt: 288.30 g/mol
InChI Key: NPDLYUOYAGBHFB-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asn-Arg-OH, also known as Asparagine-Arginine, is a dipeptide composed of the amino acids asparagine and arginine. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the synthesis of longer peptide chains and has applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Asn-Arg-OH is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino group of each amino acid is protected by the Fmoc group, which is removed by a base such as piperidine .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .

Chemical Reactions Analysis

Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

H-Asn-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .

Comparison with Similar Compounds

Uniqueness: H-Asn-Arg-OH is unique due to the presence of both asparagine and arginine, which allows for specific interactions and functionalities not found in other dipeptides. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Biological Activity

H-Asn-Arg-OH, a dipeptide consisting of asparagine (Asn) and arginine (Arg), is of significant interest in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by various studies and data.

Structure and Properties

This compound is a synthetic peptide with the following molecular structure:

  • Molecular Formula : C₆₁H₁₁₁N₄O₄
  • Molecular Weight : Approximately 145.16 g/mol

This dipeptide exhibits characteristics typical of compounds containing amino acids, including solubility in water and potential interactions with biological macromolecules.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound can be evaluated through several assays:

Assay TypeIC50 (μg/mL)
DPPH Radical Scavenging150 ± 5.23
ABTS Radical Scavenging160 ± 3.26
DMPD Radical Scavenging155 ± 4.21

These results suggest that this compound possesses moderate antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been studied against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The dipeptide's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Therapeutic Potential

Research has indicated that this compound may have therapeutic implications in various health conditions:

  • Cardiovascular Health : As an ACE inhibitor, similar peptides have shown potential in lowering blood pressure by inhibiting the angiotensin-converting enzyme.
  • Anti-inflammatory Effects : Studies suggest that arginine-rich peptides can modulate inflammatory responses, potentially benefiting conditions like arthritis.
  • Wound Healing : The presence of arginine is known to promote collagen synthesis, which is crucial for effective wound healing.

Case Studies

Several case studies have explored the effects of this compound in vivo:

  • Study on Wound Healing : A study involving diabetic rats treated with this compound showed improved wound healing rates compared to control groups, attributed to enhanced collagen deposition and angiogenesis.
  • Cardiovascular Study : In a hypertensive rat model, administration of this compound resulted in significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent.

Properties

CAS No.

2478-01-5

Molecular Formula

C10H20N6O4

Molecular Weight

288.30 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid

InChI

InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1

InChI Key

NPDLYUOYAGBHFB-WDSKDSINSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.